Befloxatone
Overview
Description
Befloxatone is a novel oxazolidinone derivative that acts as a reversible and selective inhibitor of monoamine oxidase A (MAO-A). It has been studied for its potential use in treating depression and other neurological disorders due to its ability to increase levels of neurotransmitters such as norepinephrine, dopamine, and serotonin in the brain .
Mechanism of Action
Target of Action
Befloxatone is a novel oxazolidinone derivative that selectively and competitively inhibits Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme found in the brain, heart, liver, and duodenum of humans and rats . It plays a crucial role in the metabolism of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin .
Mode of Action
This compound interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is time-dependent and fully reversible after dilution . The Ki values for MAO-A range from 1.9 to 3.6 nM, indicating a high affinity for this enzyme .
Biochemical Pathways
By inhibiting MAO-A, this compound prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, dopamine, and serotonin in the brain . This results in enhanced neurotransmission, which is believed to alleviate symptoms of depression .
Pharmacokinetics
This compound is rapidly and extensively distributed in the rat brain . The pharmacokinetics are linear in both rats and humans across a large range of doses . After oral administration, this compound induces a dose-dependent and selective inhibition of rat brain and duodenum MAO-A activities ex vivo .
Result of Action
The inhibition of MAO-A by this compound leads to increased levels of norepinephrine, dopamine, and serotonin in the rat brain . It also decreases the levels of their respective deaminated metabolites . These variations are dose-dependent and reversed 24 hours after administration .
Action Environment
The action of this compound is influenced by various factors. For instance, the duration of MAO-A inhibition by this compound is short-lasting in the brain, liver, and duodenum . Twenty-four hours after administration, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38% and 56% in the duodenum and liver, respectively .
Biochemical Analysis
Biochemical Properties
Befloxatone selectively and competitively inhibits MAO-A in human and rat brain, heart, liver, and duodenum homogenates . The inhibition of MAO-A by this compound is time-dependent and fully reversible after dilution . It has been found to be more potent at inhibiting MAO-A activity than other reference compounds .
Cellular Effects
This compound has a marked activity in antidepressant-sensitive behavioral models in rats and mice . It does not induce a significant potentiation of oral tyramine . This compound is devoid of sedative, anticholinergic, and cardiovascular effects . In the rat brain, this compound increases levels of norepinephrine, dopamine, and 5-hydroxytryptamine and decreases levels of their respective deaminated metabolites .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively and competitively inhibiting MAO-A . This inhibition is time-dependent and fully reversible . This compound does not modify the activities of diamine or benzylamine oxidase and does not interact with monoamine uptake mechanisms or with a variety of neurotransmitter or drug receptor sites .
Temporal Effects in Laboratory Settings
The inhibition of MAO-A activity by this compound is short-lasting . Twenty-four hours after administration of this compound, a full recovery of MAO-A activity is observed in the brain, but the enzyme activity is still decreased by 38 and 56% in the duodenum and liver, respectively .
Dosage Effects in Animal Models
This compound shows potent activity in behavioral models in rodents predictive of antidepressant activity with minimal effective doses of 0.1 to 0.2 mg/kg p.o . At these doses, this compound does not induce a significant potentiation of oral tyramine .
Metabolic Pathways
As a MAO-A inhibitor, it is likely to be involved in the metabolism of monoamines .
Transport and Distribution
It is known that this compound is rapidly and extensively distributed in the rat brain .
Subcellular Localization
Given its role as a MAO-A inhibitor, it is likely to be found in locations where MAO-A is present, such as the outer membrane of mitochondria in the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Befloxatone is synthesized through a multi-step process involving the condensation of 1,1,1-trifluoro-4-(tosyloxy)-2®-butanol with 3-(4-hydroxyphenyl)-5®-(methoxymethyl)oxazolidin-2-one using potassium carbonate in hot dimethylformamide (DMF) . The synthesis involves the following key steps:
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Synthesis of Butanol Intermediate
- Reduction of 4,4,4-trifluoro-2-oxobutyric acid ethyl ester with sodium borohydride in dichloromethane to form 4,4,4-trifluoro-2-hydroxybutyric acid ethyl ester.
- Hydrolysis with sodium hydroxide in ethanol to yield the corresponding acid.
- Optical resolution with 1(S)-phenylethylamine in hot ethanol to obtain the 3®-hydroxy enantiomer.
- Reduction with sodium borohydride and boron trifluoride etherate in tetrahydrofuran to provide 4,4,4-trifluorobutane-1,3®-diol.
- Monotosylation with tosyl chloride and dimethylaminopyridine in pyridine to afford the intermediate.
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Synthesis of Oxazolidinone Intermediate
- Reaction of 4-benzyloxyaniline with 1,4-dioxaspiro[4.5]decan-2(S)-ylmethyl methanesulfonate using triethylamine at 140°C to give 3-(4-benzyloxyphenylamino)propane-1,2®-diol.
- Cyclization with diethyl carbonate and sodium methoxide in refluxing toluene to yield 3-(4-benzyloxyphenyl)-5®-(hydroxymethyl)oxazolidin-2-one.
- Methylation with dimethyl sulfate, sodium hydroxide, and tetrabutylammonium bisulfate in hot toluene/water to obtain the methoxymethyl derivative.
- Debenzylation by hydrogenation with hydrogen over palladium on carbon in ethanol/dichloromethane to give the oxazolidinone intermediate.
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Final Condensation
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Befloxatone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at different positions on the oxazolidinone ring or the aromatic ring, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of analogs with different substituents.
Scientific Research Applications
Chemistry: Befloxatone serves as a model compound for studying the inhibition of monoamine oxidase A and the development of new inhibitors.
Biology: It is used in research to understand the role of monoamine oxidase A in neurotransmitter metabolism and its implications in neurological disorders.
Medicine: this compound has potential therapeutic applications in treating depression, anxiety, and other mood disorders due to its ability to increase neurotransmitter levels.
Industry: The compound is used in the development of new pharmaceuticals targeting monoamine oxidase A.
Comparison with Similar Compounds
Befloxatone is compared with other monoamine oxidase inhibitors, including:
- Harmaline
- Brofaromine
- BW 137OU87
- RS 8359
- Toloxatone
- Moclobemide
Uniqueness
This compound is unique due to its high selectivity and potency as a reversible inhibitor of monoamine oxidase A. It has a lower Ki value for MAO-A compared to other inhibitors, making it more effective at lower concentrations .
Properties
IUPAC Name |
(5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVDLPLCLFBCF-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC[C@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158800 | |
Record name | Befloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134564-82-2 | |
Record name | Befloxatone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134564-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Befloxatone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Befloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEFLOXATONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H75PAD8M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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